Herbarin

Beschreibung

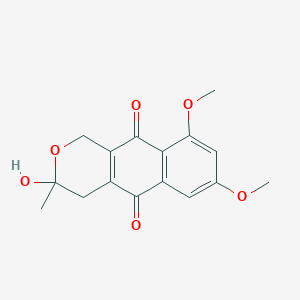

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-7,9-dimethoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-5,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-16(19)6-10-11(7-22-16)15(18)13-9(14(10)17)4-8(20-2)5-12(13)21-3/h4-5,19H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWLANHTCHDMAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957714 |

Source

|

| Record name | 3-Hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36379-67-6 |

Source

|

| Record name | Herbarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036379676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the origins of the Herbarin compound?

Herbarin is a naturally occurring benzoisochromanequinone compound, first isolated from the filamentous fungus Torula herbarum. It has since been identified in other fungi, notably species of Corynespora. As a member of the polyketide family of secondary metabolites, this compound's biosynthesis follows a complex enzymatic pathway, and it has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.

This compound, with the chemical formula C₁₆H₁₆O₆, is structurally characterized as a pyranonaphthoquinone.[1] Its origins trace back to studies on the metabolic products of fungi. The initial discovery and characterization of this compound, along with its related compound Dehydrothis compound, were first reported in 1971 from cultures of Torula herbarum.[2]

Biosynthesis of this compound

As a polyketide, the biosynthesis of this compound is orchestrated by a multi-enzyme complex known as a polyketide synthase (PKS). These enzymatic assembly lines construct complex carbon skeletons from simple acyl-CoA precursors in a manner analogous to fatty acid synthesis. While the specific gene cluster responsible for this compound production in Torula herbarum and Corynespora cassiicola has not been fully elucidated in publicly available literature, the general pathway for pyranonaphthoquinones is well-understood and serves as a model.[3][4][5]

The biosynthesis is believed to initiate with a starter unit, likely acetyl-CoA, which is sequentially extended by several malonyl-CoA units. The growing polyketide chain undergoes a series of cyclization and modification reactions, including ketoreduction, dehydration, and aromatization, catalyzed by specific domains within the PKS and associated tailoring enzymes. These modifications ultimately lead to the characteristic three-ring structure of the benzoisochromanequinone core.

// Node styles precursor [label="Acetyl-CoA + Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; pks [label="Type I Polyketide Synthase (PKS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Polyketide Chain", fillcolor="#FBBC05", fontcolor="#202124"]; tailoring [label="Tailoring Enzymes\n(Cyclases, Oxygenases, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges precursor -> pks [label="Condensation"]; pks -> intermediate [label="Elongation"]; intermediate -> tailoring [label="Cyclization & Modification"]; tailoring -> this compound; }

Figure 1: A generalized schematic of the polyketide biosynthetic pathway leading to this compound.Key Experiments in the Elucidation of this compound

The foundational work on this compound involved its isolation from the mycelium of Torula herbarum and subsequent structure elucidation using a combination of spectroscopic and chemical methods.

Isolation Protocol

Experimental Protocol: General Isolation of this compound

-

Fungal Culture: Torula herbarum is cultured in a suitable liquid medium (e.g., potato dextrose broth) under optimal conditions for secondary metabolite production.

-

Extraction: The fungal mycelium is separated from the culture broth by filtration. The mycelium is then extracted with a suitable organic solvent, such as chloroform or ethyl acetate, to isolate the secondary metabolites.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol) is used to separate the different components of the extract.

-

Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by repeated column chromatography or preparative TLC to yield the pure compound.

Structure Elucidation

The determination of this compound's chemical structure relied on the analytical techniques of the time, including:

-

Elemental Analysis: To determine the empirical and molecular formula (C₁₆H₁₆O₆).[6]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the chromophore system characteristic of naphthoquinones.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and subsequent ¹³C NMR spectroscopy were instrumental in determining the connectivity of the atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and obtain information about the fragmentation pattern, further confirming the structure.

Quantitative Data

Precise quantitative data for this compound is found scattered across various studies. The following tables summarize some of the key reported values.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₆ |

| Molecular Weight | 304.29 g/mol [7] |

Table 2: Biological Activity of this compound and Related Compounds

| Compound | Activity | Organism/Cell Line | Value |

| This compound | Antimicrobial | Staphylococcus aureus NBRC100910 | MIC = 100 µg/mL |

| 1-Hydroxydehydrothis compound | Cytotoxicity | MCF-7 (breast cancer) | ED₅₀ = 4.00 µM[8] |

Biological Activity and Potential Signaling Pathways

This compound and its derivatives have been shown to possess weak to moderate antimicrobial activity.[1] More significantly, related compounds like 1-Hydroxydehydrothis compound have demonstrated potent cytotoxic activity against cancer cell lines.[8]

The precise mechanism of action and the signaling pathways affected by this compound are not yet fully understood. However, many naphthoquinone compounds are known to exert their biological effects through various mechanisms, including the generation of reactive oxygen species (ROS), intercalation into DNA, and the inhibition of key enzymes such as topoisomerases and protein kinases.

Given the cytotoxic nature of some this compound-related compounds, it is plausible that they may influence cell signaling pathways involved in cell proliferation, apoptosis, and stress responses. For instance, some naphthoquinones have been shown to modulate the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is a critical regulator of cell growth and death.[9] Inhibition of this pathway could lead to cell cycle arrest and apoptosis in cancer cells.

// Node styles this compound [label="this compound (Hypothesized)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mapk_pathway [label="MAPK Signaling Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> mapk_pathway [label="Inhibition", arrowhead=tee]; mapk_pathway -> proliferation [label="Promotes"]; mapk_pathway -> apoptosis [label="Inhibits", arrowhead=tee]; }

Figure 2: A hypothetical model of this compound's potential interaction with the MAPK signaling pathway, leading to anti-proliferative and pro-apoptotic effects. This is a generalized representation and requires experimental validation for this compound specifically.References

- 1. Frontiers | Genome-Wide Analysis of Corynespora cassiicola Leaf Fall Disease Putative Effectors [frontiersin.org]

- 2. STRUCTURE OF this compound [jstage.jst.go.jp]

- 3. Biosynthesis of pyranonaphthoquinone polyketides reveals diverse strategies for enzymatic carbon-carbon bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyketide synthases [rasmusfrandsen.dk]

- 5. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 6. Torula herbarum - Wikipedia [en.wikipedia.org]

- 7. This compound | C16H16O6 | CID 44445721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Herbarin-Producing Fungal Strains: A Technical Guide for Researchers and Drug Development Professionals

An In-depth exploration of fungal sources, cultivation, extraction, and biosynthetic pathways of the bioactive compound Herbarin.

This technical guide provides a comprehensive overview of this compound, a bioactive secondary metabolite, and the fungal strains known to produce it. The document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data summaries, and visual representations of key processes to facilitate further research and application.

Introduction to this compound and its Significance

This compound is a naturally occurring pyranonaphthoquinone derivative that has garnered scientific interest due to its potential biological activities. Its structural analogs, including Dehydrothis compound, often co-occur and may exhibit synergistic or distinct bioactive properties. Fungi, particularly endophytic and saprophytic species, represent the primary source of these compounds. Understanding the fungal producers, their cultivation, and the biosynthesis of this compound is crucial for harnessing its therapeutic potential.

This compound-Producing Fungal Strains

Several fungal genera have been identified as producers of this compound and its derivatives. The primary known producers belong to the genera Chaetosphaeronema, Torula, and Corynespora.

| Fungal Genus | Species/Strain | Compound(s) Produced | Source/Habitat |

| Chaetosphaeronema | Chaetosphaeronema sp. (KY321184) | This compound, Dehydrothis compound | Endophyte from Nepeta septemcrenata[1] |

| Torula | Torula herbarum | This compound, Dehydrothis compound, O-Methylthis compound | Cosmopolitan, commonly found on plant debris and in soil[2][3] |

| Corynespora | Corynespora cassiicola | This compound | Necrotrophic phytopathogenic fungus with a broad host range[4][5] |

| Angustimassarina | Angustimassarina populi (CF-097565) | This compound, 1-hydroxydehydrothis compound | Fungus[6] |

Table 1: Known Fungal Producers of this compound and its Derivatives. This table summarizes the key fungal genera and species that have been identified as producers of this compound and related compounds, along with their typical isolation sources.

Experimental Protocols

Fungal Cultivation

Successful production of this compound is critically dependent on the optimal cultivation of the producing fungal strains. The following protocols are based on established methods for the cultivation of the identified genera.

3.1.1. Cultivation of Chaetosphaeronema sp. (KY321184)

This endophytic fungus has been successfully cultivated for the production of this compound and Dehydrothis compound using a standard mycological medium.[1]

-

Medium: Potato Dextrose Broth (PDB).

-

Inoculation: Inoculate the sterile PDB medium with a mycelial plug or spore suspension of Chaetosphaeronema sp. (KY321184).

-

Incubation: Incubate the culture flasks at room temperature under static conditions for a period sufficient for fungal growth and secondary metabolite production (typically 14-21 days).

-

Observation: Monitor the culture for mycelial growth and pigmentation, which can be indicative of secondary metabolite production.

3.1.2. Cultivation of Corynespora cassiicola

As a plant pathogen, the cultivation conditions for C. cassiicola have been well-studied, focusing on factors influencing growth and sporulation.

-

Media:

-

Potato Dextrose Agar (PDA): A general-purpose medium for fungal growth.

-

V8 Juice Agar: Can enhance sporulation.

-

-

Inoculation: Inoculate plates with a mycelial plug or spore suspension.

-

Incubation Temperature: The optimal temperature range for mycelial growth is 15–30 °C, with the fastest growth observed at 30 °C. For sporulation, the optimal range is 20–30 °C, with the peak at 25 °C.[7]

-

Incubation Conditions: Incubate in the dark. Relative humidity also plays a role in sporulation, with higher humidity generally favoring spore production.[8]

Figure 1: General experimental workflow for the production, extraction, and analysis of this compound from fungal cultures.

Extraction and Purification of this compound

The extraction and purification of this compound from fungal cultures involve standard natural product chemistry techniques.

-

Extraction from Liquid Culture:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate with a non-polar solvent such as ethyl acetate.

-

Extract the mycelium separately with a polar solvent like methanol, followed by partitioning with ethyl acetate.

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[9][10]

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound and Dehydrothis compound.

-

Combine the fractions containing the target compounds and further purify using techniques like preparative HPLC if necessary.[1]

-

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound in fungal extracts.

-

Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable. For more sensitive and specific detection, an HPLC system coupled with a Mass Spectrometer (MS) can be used.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol is common for separating pyranonaphthoquinones.

-

Detection: The detection wavelength should be set at the maximum absorbance of this compound, which can be determined by acquiring a UV spectrum of a purified standard.

-

Quantification: Create a calibration curve by injecting known concentrations of a purified this compound standard. The concentration of this compound in the fungal extracts can then be determined by comparing their peak areas to the calibration curve.

| Parameter | HPLC-UV |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-dependent linear gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV spectrum of this compound standard |

| Injection Volume | 10-20 µL |

Table 2: Representative HPLC Parameters for this compound Quantification. This table provides a starting point for developing an HPLC method for the analysis of this compound. Method optimization will be required for specific applications.

Biosynthesis of this compound

This compound belongs to the polyketide class of secondary metabolites. Its biosynthesis is therefore presumed to follow the general principles of polyketide synthesis, which involves the head-to-tail condensation of acetyl-CoA and malonyl-CoA units by a Polyketide Synthase (PKS) enzyme.

4.1. Putative Biosynthetic Pathway

While the specific gene cluster and enzymatic steps for this compound biosynthesis have not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of other fungal aromatic polyketides.

-

Polyketide Chain Assembly: A Type I iterative PKS enzyme catalyzes the condensation of one acetyl-CoA starter unit with several malonyl-CoA extender units to form a linear polyketide chain.

-

Cyclization and Aromatization: The reactive polyketide chain undergoes a series of enzyme-catalyzed or spontaneous cyclization and aromatization reactions to form the core naphthoquinone scaffold.

-

Tailoring Reactions: A series of post-PKS tailoring enzymes, such as oxidoreductases, methyltransferases, and glycosyltransferases, modify the naphthoquinone core to produce the final this compound structure. The formation of Dehydrothis compound likely involves an oxidation step.

Figure 2: A putative biosynthetic pathway for this compound, starting from precursor units and proceeding through polyketide synthesis and tailoring reactions.

Regulation of this compound Production

The production of secondary metabolites in fungi is tightly regulated by a complex network of signaling pathways and transcription factors. While specific regulatory mechanisms for this compound are not yet known, general principles of fungal secondary metabolism regulation are likely to apply.

-

Environmental Factors: The production of this compound can be influenced by culture conditions such as nutrient availability (carbon and nitrogen sources), pH, temperature, and aeration.

-

Global Regulators: Broad-domain transcription factors, such as those of the Velvet complex (e.g., LaeA), are known to control the expression of multiple secondary metabolite gene clusters in response to environmental cues.

-

Pathway-Specific Transcription Factors: The this compound biosynthetic gene cluster is likely to contain one or more pathway-specific transcription factors that directly regulate the expression of the biosynthetic genes within the cluster.

Figure 3: A conceptual diagram illustrating the potential regulatory pathways influencing this compound production in fungi.

Future Directions

While significant progress has been made in identifying this compound-producing fungi, several areas warrant further investigation:

-

Screening for New Producers: A systematic screening of diverse fungal genera, particularly endophytes, could lead to the discovery of novel and high-yielding this compound-producing strains.

-

Yield Optimization: A detailed investigation into the effects of various culture parameters on this compound production is needed to optimize yields for potential industrial applications.

-

Elucidation of the Biosynthetic Pathway: The identification and characterization of the complete this compound biosynthetic gene cluster will provide valuable insights into its formation and open up possibilities for synthetic biology approaches to enhance production or generate novel derivatives.

-

Investigation of Regulatory Networks: Understanding the specific signaling pathways and transcription factors that control this compound biosynthesis will be crucial for developing strategies to rationally engineer fungal strains for improved production.

This technical guide provides a solid foundation for researchers and drug development professionals interested in this compound. The detailed protocols and conceptual frameworks presented herein are intended to facilitate further research and unlock the full potential of this promising bioactive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Torula herbarum - Wikipedia [en.wikipedia.org]

- 3. library.bustmold.com [library.bustmold.com]

- 4. Frontiers | Genome-Wide Analysis of Corynespora cassiicola Leaf Fall Disease Putative Effectors [frontiersin.org]

- 5. trace.tennessee.edu [trace.tennessee.edu]

- 6. researchgate.net [researchgate.net]

- 7. Characteristics of Corynespora cassiicola, the causal agent of tobacco Corynespora leaf spot, revealed by genomic and metabolic phenomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Temperature and Humidity Regulate Sporulation of Corynespora cassiicola That Is Associated with Pathogenicity in Cucumber (Cucumis sativus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Enigmatic Biosynthesis of Herbarin: An Uncharted Fungal Polyketide Pathway

For Researchers, Scientists, and Drug Development Professionals

Herbarin, a polyketide metabolite produced by various fungi, including Torula herbarum and Phoma herbarum, has garnered interest for its potential biological activities.[1] Despite its discovery and the characterization of related compounds such as dehydrothis compound, the intricate biosynthetic pathway leading to this compound remains largely unelucidated in publicly accessible scientific literature. This technical guide synthesizes the current, albeit limited, understanding of this compound's origins and outlines the general methodologies and logical workflows that would be employed to fully characterize its biosynthesis.

This compound: A Fungal Polyketide

This compound belongs to the vast family of polyketides, which are secondary metabolites synthesized by a class of enzymes known as polyketide synthases (PKSs). These enzymes iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a long poly-β-keto chain. This chain then undergoes a series of modifications, including cyclization, reduction, and other tailoring reactions, to yield the final, structurally diverse polyketide. While it is confirmed that this compound is a product of a PKS pathway, the specific type of PKS and the subsequent tailoring enzymes involved in its formation are yet to be identified.

Proposed General Biosynthetic Pathway

Based on the known principles of fungal polyketide biosynthesis, a hypothetical pathway for this compound can be proposed. This would involve a multi-domain PKS enzyme responsible for the assembly of the polyketide backbone, followed by a series of post-PKS modifications by tailoring enzymes.

Caption: Hypothetical biosynthetic pathway of this compound, involving a Polyketide Synthase (PKS) and subsequent tailoring enzymes.

Elucidating the Pathway: A Methodological Approach

The full characterization of the this compound biosynthetic pathway would necessitate a multi-faceted approach combining genomics, molecular biology, and analytical chemistry.

Genome Mining for the Biosynthetic Gene Cluster

The genes encoding the enzymes for a specific secondary metabolite are often clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). Identifying this cluster is the first critical step.

References

Herbarin: A Technical Whitepaper on its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herbarin, a naturally occurring pyranonaphthoquinone derivative isolated from endophytic fungi, has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects. This document provides a comprehensive technical overview of the known biological activities of this compound and its related compound, Dehydrothis compound. It includes a summary of quantitative data, detailed experimental protocols for the key bioassays performed, and visualizations of experimental workflows and a proposed mechanism of action based on computational modeling. This whitepaper is intended to serve as a resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this compound.

Introduction

This compound is a secondary metabolite produced by various endophytic fungi, including those from the Chaetosphaeronema and Torula genera.[1] As a member of the pyranonaphthoquinone class of compounds, this compound has attracted interest for its potential bioactive properties. This guide synthesizes the available scientific data on this compound's biological activities, with a focus on its antimicrobial and cytotoxic effects.

Quantitative Data on Biological Activities

The known biological activities of this compound and its derivative, Dehydrothis compound, are summarized in the tables below. The data is primarily derived from studies on isolates from Chaetosphaeronema sp..

Table 1: Antimicrobial Activity of this compound

| Compound | Test Organism | Method | Result (MIC) | Citation |

| This compound | Staphylococcus aureus NBRC100910 | Broth Microdilution | 100 µg/mL | [1] |

Note: MIC stands for Minimum Inhibitory Concentration.

Table 2: Cytotoxic Activity of this compound and Dehydrothis compound

| Compound | Cell Line | Cell Type | Method | Result (IC50) | Citation |

| This compound | MCF-7 | Human Breast Adenocarcinoma | MTT Assay | 288 µg/mL | [1] |

| Dehydrothis compound | MCF-7 | Human Breast Adenocarcinoma | MTT Assay | 811.3 µg/mL | [1] |

| This compound | MRC-5 | Normal Human Fetal Lung Fibroblast | MTT Assay | > 1000 µg/mL (low toxicity) | [1] |

| Dehydrothis compound | MRC-5 | Normal Human Fetal Lung Fibroblast | MTT Assay | > 1000 µg/mL (low toxicity) | [1] |

Note: IC50 is the half maximal inhibitory concentration. A higher IC50 value indicates lower cytotoxicity. Both compounds showed reduced cytotoxicity against the normal cell line MRC-5, with toxicity not exceeding 45.3% at the concentrations tested.[1]

Table 3: Antiviral Activity of Dehydrothis compound

| Compound | Virus | Method | Result | Citation |

| Dehydrothis compound | Hepatitis A Virus (HAV) | Cytopathic Effect (CPE) Reduction Assay | 90% protection | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on the methods described by Osman et al. (2018) and standard laboratory procedures.[1]

Isolation and Purification of this compound

This compound is typically isolated from the fermentation broth of the producing fungal strain.

-

Fungal Culture: The endophytic fungus (Chaetosphaeronema sp.) is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), for a specified period to allow for the production of secondary metabolites.

-

Extraction: The culture filtrate is extracted with an organic solvent, typically ethyl acetate. The organic phase, containing the secondary metabolites, is then separated from the aqueous phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions containing this compound are pooled and may be subjected to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against susceptible microorganisms.

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with bacteria, no this compound) and negative (broth only) controls are included on the plate.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7) and normal cells (e.g., MRC-5) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment with this compound: The cell culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Addition of MTT Reagent: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours.

-

Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Antiviral Assay (Cytopathic Effect Reduction Assay)

This assay is used to evaluate the ability of a compound to protect cells from the cytopathic effects of a virus.

-

Cell Seeding: A suitable host cell line for the virus (e.g., Vero cells for Hepatitis A Virus) is seeded in a 96-well plate.

-

Compound and Virus Addition: The cells are treated with different concentrations of the test compound (Dehydrothis compound) and subsequently infected with a known titer of the virus.

-

Controls: Controls include uninfected cells, infected untreated cells, and cells treated with a known antiviral drug.

-

Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect in the untreated infected cells.

-

Assessment of Cytopathic Effect (CPE): The cells are observed microscopically for the presence of CPE (e.g., cell rounding, detachment). The percentage of protection is calculated by comparing the CPE in treated wells to that in the untreated virus control wells. This can also be quantified using a cell viability assay like the MTT assay.

Visualizations: Workflows and Proposed Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a computationally predicted mechanism of action for this compound.

Caption: Workflow for the isolation and biological evaluation of this compound.

Caption: Predicted mechanism of this compound's cytotoxic action via DNA Topoisomerase I inhibition.

Signaling Pathways and Mechanism of Action

Antimicrobial Mechanism

The precise mechanism of this compound's antimicrobial action against Staphylococcus aureus has not been experimentally elucidated. Further research is required to determine its specific cellular targets and pathways.

Cytotoxic Mechanism and Potential Signaling Pathway Involvement

Direct experimental evidence for the signaling pathways affected by this compound is currently unavailable. However, in silico docking studies have provided a hypothesis for its mechanism of cytotoxic action.[1]

Computational Prediction: A molecular docking study predicted that this compound has a high affinity for binding to human DNA topoisomerase I.[1] This enzyme plays a crucial role in DNA replication, transcription, and repair by catalyzing the relaxation of supercoiled DNA. Inhibition of topoisomerase I can lead to the accumulation of DNA strand breaks, which in turn can trigger apoptosis (programmed cell death) in cancer cells.

It is important to emphasize that this proposed mechanism is based on computational modeling and requires experimental validation. No in vitro or in vivo studies have yet confirmed that this compound directly inhibits DNA topoisomerase I or that this is the primary mechanism for its observed cytotoxicity against MCF-7 cells.

Antiviral Mechanism

The mechanism by which Dehydrothis compound exerts its protective effect against Hepatitis A virus has not been determined. Further studies are needed to understand at which stage of the viral life cycle it acts.

Conclusion and Future Directions

This compound and its derivative, Dehydrothis compound, exhibit promising antimicrobial and cytotoxic activities with selectivity for cancer cells over normal cells. The available quantitative data provides a foundation for further investigation into their therapeutic potential. However, significant gaps in our understanding of their mechanisms of action and effects on specific signaling pathways remain.

Future research should focus on:

-

Experimental validation of the predicted interaction between this compound and DNA topoisomerase I.

-

Elucidation of the specific signaling pathways involved in this compound-induced cytotoxicity and apoptosis in cancer cells.

-

Determination of the antimicrobial mechanism of action of this compound against Staphylococcus aureus.

-

Investigation of the antiviral mechanism of Dehydrothis compound.

-

In vivo studies to evaluate the efficacy and safety of this compound and its derivatives in animal models.

Addressing these research questions will be crucial for advancing the development of this compound and related compounds as potential therapeutic agents.

References

The Phytotoxic Role of Herbarin and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbarin and its structurally related analogs, such as Herbarumin I, are nonenolide lactones produced by the fungus Phoma herbarum[1][2]. These natural products have garnered interest for their phytotoxic properties, presenting potential as bioherbicides. This technical guide provides an in-depth overview of the phytotoxic effects of Herbarumin I, including quantitative data, detailed experimental protocols, and a proposed mechanism of action. Due to the limited specific data on this compound, this guide will focus on the more extensively studied analog, Herbarumin I, as a representative of this class of phytotoxins.

Phytotoxic Effects of Herbarumin I: Quantitative Data

The phytotoxic activity of Herbarumin I has been evaluated through various bioassays. The following table summarizes the key quantitative findings from a study by Tyutereva et al. (2023), which investigated the effects of Herbarumin I on Cirsium arvense and Arabidopsis thaliana.

| Parameter | Plant Species | Concentration | Observation | Quantitative Data |

| Necrotic Tissue Area | Cirsium arvense | 2 mg/mL | Necrotic lesions on punctured leaf discs after 48h incubation in light. | ~20% of disc area damaged[3]. |

| Arabidopsis thaliana | 2 mg/mL | Necrotic lesions on punctured leaf discs after 48h incubation in light. | ~50% of disc area damaged[3]. | |

| Pigment Content | Cirsium arvense | 2 mg/mL | Reduction in chlorophyll b and carotenoid concentrations in leaf discs after 48h. | Significant decrease[3]. |

| Arabidopsis thaliana | 2 mg/mL | Reduction in chlorophyll a, chlorophyll b, and carotenoid concentrations in leaf discs after 48h in light. | Contents lowered to <30% of control[3]. | |

| Electrolyte Leakage | Cirsium arvense | 2 mg/mL | Increased electrolyte leakage from leaf discs after 48h in light, indicating loss of membrane integrity. | Comparable to Stagonolide A-induced leakage[3]. |

| Arabidopsis thaliana | 2 mg/mL | Increased electrolyte leakage from leaf discs after 48h in light. | Comparable to Stagonolide A-induced leakage[3]. | |

| Mitochondrial Membrane Potential | Arabidopsis thaliana | 50 µg/mL | Partial plasmolysis in some root elongation zone cells after 8h. | Milder effect compared to Stagonolide A[3][4]. |

Proposed Mechanism of Action: Inhibition of Carotenoid Biosynthesis

The primary mechanism of action for Herbarumin I's phytotoxicity is proposed to be the inhibition of carotenoid biosynthesis[3][4]. This hypothesis is supported by the observed bleaching of leaf tissues and the significant reduction in carotenoid content in treated plants[3]. Carotenoids are essential pigments in plants that play a crucial role in photoprotection by quenching reactive oxygen species (ROS) generated during photosynthesis.

Inhibition of carotenoid biosynthesis would lead to an accumulation of ROS, causing oxidative stress and subsequent damage to cellular components, including chlorophyll, proteins, and lipids. This oxidative damage ultimately results in the observed necrosis and loss of membrane integrity (electrolyte leakage)[3].

The following diagram illustrates the proposed signaling pathway for Herbarumin I-induced phytotoxicity.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the phytotoxicity of Herbarumin I.

Leaf Puncture Assay

This assay assesses the direct phytotoxic effect of a compound on leaf tissue.

Workflow Diagram:

Methodology:

-

Plant Material: Fully expanded leaves from healthy, greenhouse-grown plants (e.g., Cirsium arvense, Arabidopsis thaliana).

-

Preparation of Leaf Discs: Excise 1 cm diameter discs from the leaves, avoiding the midrib.

-

Puncturing: Create a small wound in the center of each leaf disc using a sterile needle.

-

Assay Setup: Place the punctured leaf discs on moist filter paper in a Petri dish.

-

Treatment: Apply a small volume (e.g., 10 µL) of the Herbarumin I test solution (e.g., 2 mg/mL in 5% DMSO) directly to the puncture wound. A control group should be treated with the solvent alone.

-

Incubation: Incubate the Petri dishes for 48 hours under controlled conditions, with separate setups for continuous light and darkness.

-

Data Collection: After incubation, visually assess and quantify the area of necrotic or bleached tissue around the puncture site. This can be done using image analysis software.

Pigment Content Analysis

This protocol measures the effect of Herbarumin I on the concentration of photosynthetic pigments.

Methodology:

-

Sample Collection: Collect leaf discs from both treated and control groups after the incubation period of the leaf puncture assay.

-

Pigment Extraction: Homogenize the leaf tissue in 100% acetone.

-

Centrifugation: Centrifuge the homogenate to pellet the cell debris.

-

Spectrophotometry: Measure the absorbance of the supernatant at 470 nm (carotenoids), 645 nm (chlorophyll b), and 662 nm (chlorophyll a).

-

Calculation: Use the following equations (for acetone) to calculate the pigment concentrations:

-

Chlorophyll a (µg/mL) = 11.75 x A662 - 2.35 x A645

-

Chlorophyll b (µg/mL) = 18.61 x A645 - 3.96 x A662

-

Carotenoids (µg/mL) = (1000 x A470 - 2.27 x Chl a - 81.4 x Chl b) / 227

-

Electrolyte Leakage Assay

This assay determines the extent of cell membrane damage by measuring the leakage of ions from the tissue.

Methodology:

-

Sample Collection: Use leaf discs from the leaf puncture assay (both treated and control).

-

Washing: Gently rinse the leaf discs with deionized water to remove any surface contaminants and electrolytes released during cutting.

-

Incubation: Place a known number of leaf discs (e.g., 5-10) in a test tube containing a specific volume of deionized water (e.g., 10 mL).

-

Initial Conductivity Measurement (C1): After a set incubation period at room temperature (e.g., 2-4 hours) with gentle agitation, measure the electrical conductivity of the solution.

-

Total Conductivity Measurement (C2): Boil the test tubes containing the leaf discs for a short period (e.g., 10-15 minutes) to cause complete cell rupture and release of all electrolytes. Cool the solution to room temperature and measure the final electrical conductivity.

-

Calculation: Calculate the percentage of electrolyte leakage using the formula:

-

Electrolyte Leakage (%) = (C1 / C2) x 100

-

Conclusion

Herbarumin I, a phytotoxin from Phoma herbarum, demonstrates significant herbicidal potential, primarily through the proposed inhibition of carotenoid biosynthesis. This leads to oxidative stress, chlorophyll degradation, and loss of cell membrane integrity, ultimately causing necrosis in susceptible plants. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the phytotoxic properties of this compound, Herbarumin I, and other related nonenolide lactones. Future research should focus on elucidating the specific molecular targets within the carotenoid biosynthesis pathway and identifying the detailed signaling cascades that are triggered in response to Herbarumin I exposure. Such studies will be crucial for the potential development of novel, bio-based herbicides.

References

- 1. A new phytotoxic nonenolide from Phoma herbarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Phytotoxic Nonenolides, Stagonolide A and Herbarumin I, on Physiological and Biochemical Processes in Leaves and Roots of Sensitive Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Herbarin: A Methodological Overview in the Absence of Specific Data

To Researchers, Scientists, and Drug Development Professionals,

This document aims to provide a comprehensive technical guide on the methodologies that would be employed for the preliminary cytotoxicity screening of a natural compound such as Herbarin. To date, a thorough review of publicly available scientific literature reveals a notable absence of specific studies detailing the cytotoxic properties of this compound against cancer cell lines. While the compound this compound, a benzoisochromanequinone, and its analogues like Dehydrothis compound have been identified from endophytic fungi and noted for antimicrobial activities, their potential as cytotoxic agents remains largely unexplored in published research.[1][2]

Therefore, this guide will proceed by outlining the established experimental protocols and conceptual frameworks that would be necessary to conduct such a preliminary screening. The information presented is based on standardized methodologies prevalent in the fields of cancer research and natural product drug discovery.

Hypothetical Experimental Design for this compound Cytotoxicity Screening

A typical preliminary cytotoxicity screening of a novel compound like this compound would involve a series of well-defined experiments to determine its potential as an anticancer agent. The general workflow for such an investigation is outlined below.

Caption: General workflow for the preliminary cytotoxicity screening of a novel compound.

Detailed Experimental Protocols

The following sections describe the standard protocols that would be utilized in the cytotoxicity screening of this compound.

Cell Lines and Culture Conditions

A panel of human cancer cell lines representing different tumor types would be selected. For instance, this could include:

-

MCF-7: Breast adenocarcinoma

-

A549: Lung carcinoma

-

HeLa: Cervical carcinoma

-

HT-29: Colorectal adenocarcinoma

In addition, a non-cancerous cell line, such as human dermal fibroblasts (HDF) or lung fibroblast cell line (MRC-5), would be used to assess the selectivity of this compound's cytotoxic effects.

Cells would be cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Cells would be seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound would be prepared in dimethyl sulfoxide (DMSO) and diluted to various concentrations in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Cells would be treated with a range of this compound concentrations for 24, 48, and 72 hours.

-

MTT Incubation: After the incubation period, the medium would be replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium would be removed, and the formazan crystals would be dissolved in DMSO or isopropanol.

-

Absorbance Measurement: The absorbance would be measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability would be calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, would be determined by plotting a dose-response curve.

Data Presentation

The quantitative data obtained from the cytotoxicity assays would be summarized in tables for clear comparison.

Table 1: Hypothetical IC50 Values (µM) of this compound against Various Cell Lines

| Cell Line | 24 hours | 48 hours | 72 hours |

|---|---|---|---|

| MCF-7 | Data not available | Data not available | Data not available |

| A549 | Data not available | Data not available | Data not available |

| HeLa | Data not available | Data not available | Data not available |

| HT-29 | Data not available | Data not available | Data not available |

| MRC-5 | Data not available | Data not available | Data not available |

Table 2: Hypothetical Selectivity Index of this compound

| Cell Line | Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells) |

|---|---|

| MCF-7 | Data not available |

| A549 | Data not available |

| HeLa | Data not available |

| HT-29 | Data not available |

A higher SI value indicates a greater selectivity of the compound for cancer cells over normal cells.

Potential Signaling Pathways for Investigation

Should this compound exhibit significant and selective cytotoxicity, subsequent studies would focus on elucidating its mechanism of action. A primary focus would be to determine if this compound induces apoptosis (programmed cell death), a common mechanism for anticancer drugs.

References

Physicochemical Properties of Herbarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbarin is a naturally occurring naphthoquinone pigment that has garnered interest within the scientific community for its potential biological activities. A thorough understanding of its physicochemical properties is fundamental for its isolation, characterization, and the development of potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential interactions with cellular signaling pathways.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing everything from solubility and absorption to its interaction with molecular targets. The known properties of this compound are summarized below.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₆ | PubChem CID: 44445721 |

| Molecular Weight | 304.29 g/mol | PubChem CID: 44445721 |

| Melting Point | Not experimentally determined in searched literature. | - |

| Boiling Point | 548.47 °C (estimated) | PubChem CID: 44445721 |

| Solubility | Soluble in water (1436 mg/L at 25 °C, estimated) | FlavScents |

| pKa | Not experimentally determined in searched literature. | - |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development and research. The following are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the compound is heated slowly at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.[2]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.[1]

-

Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[1]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.[3]

Principle: A micro-boiling point determination method, suitable for small sample quantities, involves heating the liquid in a small tube with an inverted capillary tube. As the liquid is heated, air is expelled from the capillary. Upon cooling, the liquid will be drawn into the capillary tube at the boiling point.[3]

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: A few drops of liquid this compound are placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band. The assembly is then placed in a Thiele tube or an oil bath, ensuring the sample is immersed in the heating medium.[3]

-

Heating: The heating bath is heated gently. A stream of bubbles will be observed emerging from the open end of the capillary tube as the air inside expands and is expelled.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed. As the apparatus cools, the bubbling will slow down and eventually stop. The temperature at which the liquid is drawn into the capillary tube is the boiling point of the substance.[3]

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.

Principle: Spectrophotometric pKa determination is a common method for compounds that possess a chromophore and exhibit different UV-Vis absorption spectra for their protonated and deprotonated forms. By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the pKa can be determined from the resulting titration curve.[4]

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter (calibrated)

-

A series of buffer solutions with a range of pH values

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent. A series of solutions are then prepared by diluting the stock solution in different buffer solutions covering a wide pH range.

-

Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded. The wavelength of maximum absorbance (λmax) for both the acidic and basic forms of this compound is identified.[4]

-

Data Analysis: The absorbance at a selected wavelength (where the difference in absorbance between the acidic and basic forms is significant) is plotted against the pH of the buffer solutions.

-

pKa Determination: The pKa is the pH at the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH where both species are present.[4]

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound have not been extensively elucidated in the available literature, many natural products with similar structural motifs (e.g., quinones) are known to interact with various cellular signaling cascades. These interactions are often central to their biological activities, such as anti-cancer and anti-inflammatory effects.[5][6]

General Experimental Workflow for Investigating Bioactivity

The following diagram illustrates a typical workflow for investigating the biological activity of a natural product like this compound.

Caption: A generalized workflow for the discovery and development of bioactive natural products.

Potential Signaling Pathways Modulated by Natural Products

Natural compounds often exert their effects by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The diagram below illustrates some of the common pathways targeted by such compounds.[7][8]

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ishigirl.tripod.com [ishigirl.tripod.com]

- 5. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review of Anti-Inflammatory Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 8. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Herbarin and its Natural Derivatives: A Technical Guide for Drug Discovery and Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Herbarin is a naturally occurring pyranonaphthoquinone produced by various endophytic fungi. This compound, along with its key natural derivatives, Dehydrothis compound and O-methylthis compound, has garnered interest within the scientific community for its potential therapeutic applications. Exhibiting a range of biological activities, including anticancer and antimicrobial properties, these molecules represent promising scaffolds for drug development. This technical guide provides a comprehensive overview of this compound and its derivatives, detailing their biological activities through quantitative data, outlining potential mechanisms of action and associated signaling pathways, and providing in-depth experimental protocols for their isolation and evaluation.

Introduction: The Pyranonaphthoquinone Core

This compound and its analogues belong to the pyranonaphthoquinone class of secondary metabolites. These compounds are characterized by a fused ring system derived from a naphthoquinone core. The primary natural sources of these compounds are endophytic fungi, particularly species from the genera Chaetosphaeronema and Torula, which reside symbiotically within plant tissues[1]. The investigation into these fungal metabolites is part of a broader effort in drug discovery to explore novel chemical structures from unique biological niches[2].

Natural Derivatives of this compound:

-

This compound: The parent compound of this series.

-

Dehydrothis compound: An oxidized derivative of this compound, also isolated as a major bioactive product from Chaetosphaeronema sp.[2].

-

O-methylthis compound: A methylated derivative produced by Torula species[1].

Biological Activity and Quantitative Data

The therapeutic potential of this compound and its derivatives has been evaluated through various in vitro assays. The following tables summarize the key quantitative data available to date.

Anticancer and Cytotoxic Activity

This compound and Dehydrothis compound have demonstrated cytotoxic effects against cancer cell lines, with a notable selectivity observed when compared to normal cell lines. An in silico analysis suggests a favorable drug-like nature for this compound[2].

Table 1: Cytotoxicity (IC₅₀) of this compound and Dehydrothis compound

| Compound | Cell Line | Cell Type | IC₅₀ (µg/mL) | Source |

|---|---|---|---|---|

| This compound | MCF-7 | Human Breast Adenocarcinoma | 288 | [2] |

| MRC-5 | Normal Human Fetal Lung Fibroblast | > 1000 (Low toxicity noted) | [2] | |

| Dehydrothis compound | MCF-7 | Human Breast Adenocarcinoma | 811.3 | [2] |

| | MRC-5 | Normal Human Fetal Lung Fibroblast | > 1000 (Low toxicity noted) |[2] |

Antimicrobial and Antiviral Activity

This compound demonstrates targeted antibacterial activity, while Dehydrothis compound shows moderate broad-spectrum antibacterial effects and significant antiviral potential[1][2].

Table 2: Antimicrobial and Antiviral Activity of this compound and Dehydrothis compound

| Compound | Activity Type | Organism/Virus | Quantitative Data | Source |

|---|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus NBRC100910 | MIC = 100 µg/mL | [1] |

| Dehydrothis compound | Antibacterial | Gram-positive & Gram-negative bacteria | Moderate activity (specific MICs not reported) | [2] |

| Dehydrothis compound | Antiviral | Hepatitis A Virus (HAV) | 90% protection percentage in VERO cells |[2] |

Mechanism of Action and Signaling Pathways

While the precise mechanisms of this compound are still under investigation, in silico and comparative studies of related naphthoquinones provide significant insights into their potential modes of action.

Proposed Anticancer Mechanism

Docking studies predict distinct molecular targets for this compound and Dehydrothis compound, suggesting they may induce cytotoxicity through different pathways[2].

-

This compound: Is proposed to bind with human DNA topoisomerase I . Topoisomerases are critical enzymes that manage DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks and ultimately triggers apoptosis[2][3].

-

Dehydrothis compound: Is predicted to bind to human heat shock protein 90 (Hsp90) . Hsp90 is a molecular chaperone required for the stability and function of numerous client proteins that are essential for tumor cell growth, proliferation, and survival. Inhibition of Hsp90 leads to the degradation of these oncoproteins[2].

General Naphthoquinone-Related Signaling Pathways

Naphthoquinones as a class are known to modulate several key signaling pathways involved in cancer cell survival and proliferation. While not yet confirmed for this compound specifically, the PI3K/Akt/mTOR pathway is a common target[4][5]. This pathway is central to regulating cell growth, metabolism, and survival. Its inhibition by anticancer agents can effectively halt proliferation and induce apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of this compound and its derivatives.

General Workflow: From Fungus to Bioactive Compound

The overall process involves isolating the source fungus, scaling up its culture, extracting the secondary metabolites, and purifying the target compounds for subsequent bioassays.

Protocol 1: Isolation and Purification of this compound

This protocol is adapted from methodologies used for isolating secondary metabolites from endophytic fungi[2][6][7][8].

-

Fungal Isolation and Cultivation:

-

Collect healthy plant material (e.g., Nepeta septemcrenata)[2].

-

Surface sterilize plant tissues by sequential immersion in 70% ethanol (1 min), 5.3% sodium hypochlorite (5 min), and 70% ethanol (30 sec), followed by rinsing with sterile distilled water[7].

-

Place sterilized plant segments on Potato Dextrose Agar (PDA) plates amended with an antibacterial agent (e.g., chloramphenicol) and incubate at 28°C until fungal mycelia emerge.

-

Isolate distinct fungal morphotypes onto new PDA plates to obtain pure cultures. Identify the fungus (e.g., Chaetosphaeronema sp.) using ITS region sequencing.

-

For mass production, inoculate the pure fungus into flasks containing Potato Dextrose Broth (PDB) and incubate at 27°C for 14-21 days in a shaker incubator[2][8].

-

-

Extraction:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Perform a liquid-liquid extraction of the culture filtrate using an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on a silica gel stationary phase.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles[2].

-

Subject the fractions containing the target compounds to further purification using High-Performance Liquid Chromatography (HPLC), preferably on a semi-preparative C18 column, to yield pure this compound and its derivatives.

-

-

Structure Elucidation:

-

Confirm the identity and structure of the purified compounds using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

-

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product[9][10].

-

Cell Culture Preparation:

-

Seed human cancer cells (e.g., MCF-7) into a 96-well microtiter plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the purified compound (e.g., this compound) in Dimethyl Sulfoxide (DMSO). Prepare serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

-

MTT Assay and Measurement:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well[11].

-

Incubate the plate for an additional 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[12].

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot a dose-response curve of cell viability versus compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Protocol 3: Antimicrobial Susceptibility (MIC Determination)

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[13].

-

Preparation of Inoculum:

-

Culture the test bacterium (e.g., Staphylococcus aureus) on an appropriate agar plate overnight.

-

Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Plate Preparation:

-

Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In the first well of a row, add 50 µL of the compound stock solution (at twice the highest desired test concentration) to the 50 µL of broth.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.

-

Optionally, an indicator dye such as resazurin can be added to aid in the determination of viability.

-

Conclusion and Future Directions

This compound and its natural derivatives, Dehydrothis compound and O-methylthis compound, represent a promising class of pyranonaphthoquinones with demonstrated anticancer and antimicrobial activities. The in silico predictions of their molecular targets—DNA topoisomerase I and Hsp90—provide a strong foundation for further mechanistic studies.

Future research should focus on several key areas:

-

Comprehensive Biological Screening: Evaluating the activity of these compounds against a broader panel of cancer cell lines, pathogenic bacteria, and viruses to fully define their therapeutic potential.

-

Mechanism of Action Validation: Moving beyond in silico models to experimentally validate the proposed molecular targets and elucidate the downstream effects on signaling pathways.

-

Biosynthetic Pathway Elucidation: Identifying the genes and enzymes involved in the this compound biosynthetic pathway within the host fungus, which could open avenues for synthetic biology approaches to production.

-

Medicinal Chemistry Optimization: Utilizing the this compound scaffold to synthesize novel analogues with improved potency, selectivity, and pharmacokinetic properties.

This guide consolidates the current knowledge on this compound and provides the necessary technical framework for researchers to advance the study of these intriguing natural products from the laboratory toward potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel proof of concept for capturing the diversity of endophytic fungi preserved in herbarium specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.umpr.ac.id [journal.umpr.ac.id]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. broadpharm.com [broadpharm.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

A Technical Review of Herbarin: Current Understanding of its Bioactivity and Future Research Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbarin, a benzoisochromanequinone natural product, has been isolated from endophytic fungi, notably Chaetosphaeronema sp.[1][2]. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its biological activities, particularly its anticancer and antimicrobial properties. This document summarizes the available quantitative data, outlines putative mechanisms of action, and provides representative experimental protocols. It also highlights the current gaps in knowledge to guide future research endeavors.

Quantitative Biological Data

The primary biological activities reported for this compound and its derivative, dehydrothis compound, are cytotoxicity against cancer cells and antimicrobial effects. The available quantitative data from the literature is summarized below.

| Compound | Biological Activity | Cell Line/Organism | IC50 / MIC | Source |

| This compound | Cytotoxicity | Human Breast Adenocarcinoma (MCF-7) | 288 µg/mL | [1][2] |

| Antimicrobial Activity | Not specified | Weak activity | [1][2] | |

| Dehydrothis compound | Cytotoxicity | Human Breast Adenocarcinoma (MCF-7) | 811.3 µg/mL | [1][2] |

| Antimicrobial Activity | Gram-positive and Gram-negative bacteria | Moderate activity | [1][2] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively described in the currently available literature. However, this guide provides representative protocols for the key assays mentioned in the literature, based on standard laboratory methodologies.

Cytotoxicity Testing: MTT Assay

The cytotoxic activity of this compound against the MCF-7 human breast cancer cell line was determined using a colorimetric assay, likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a representative protocol.

1. Cell Culture and Seeding:

-

MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

2. Compound Treatment:

-

This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Serial dilutions of this compound are prepared in the culture medium.

-

The medium from the seeded cells is replaced with the medium containing different concentrations of this compound. A vehicle control (medium with DMSO) and a blank control (medium only) are also included.

-

The cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.

3. MTT Assay and Data Analysis:

-

After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of this compound and dehydrothis compound can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

1. Preparation of Inoculum:

-

A pure culture of the test microorganism (bacterial or fungal strain) is grown on an appropriate agar medium.

-

A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.

2. Assay Procedure:

-

The test compound is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

-

The standardized microbial inoculum is added to each well.

-